molecular formula C13H12O6 B2725593 2-((3-(Methoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid CAS No. 300674-02-6

2-((3-(Methoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid

Cat. No. B2725593
CAS RN: 300674-02-6
M. Wt: 264.233
InChI Key: KCZRMVHQPWJUIL-UHFFFAOYSA-N
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Description

Carboxylic acids, such as acetic acid, are organic compounds that incorporate a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .


Synthesis Analysis

The synthesis of carboxylic acids often involves the oxidation of alcohols or aldehydes . For example, methoxyacetic acid is produced when methyl glycol is oxidized with concentrated nitric acid .


Molecular Structure Analysis

The molecular structure of carboxylic acids involves a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon . This forms a carboxyl group (-COOH). The presence of these polar groups leads to the ability of carboxylic acids to form hydrogen bonds, contributing to their physical and chemical properties .


Chemical Reactions Analysis

Carboxylic acids can undergo a variety of chemical reactions, including esterification, amide formation, and decarboxylation . They can also act as acids, donating a proton (H+) from the hydroxyl group, and forming a carboxylate anion .


Physical And Chemical Properties Analysis

Carboxylic acids generally have higher boiling points than similar-sized organic molecules that do not contain a carboxyl group . This is due to the presence of intermolecular hydrogen bonding . They are also generally polar and can participate in hydrogen bonding, making them soluble in water .

Scientific Research Applications

Suzuki–Miyaura Coupling

2-((3-(Methoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid: serves as a valuable reagent in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a powerful method for forming carbon–carbon bonds, particularly between aryl or vinyl boron compounds and aryl or vinyl halides. The success of SM coupling lies in its mild reaction conditions and functional group tolerance. The compound’s stability, ease of preparation, and environmentally benign nature make it an excellent choice for this purpose .

Protodeboronation Reactions

In recent research, 2-((3-(Methoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid has been explored in protodeboronation reactions. These reactions involve the removal of a boron group from a boronic ester. By using less nucleophilic boron ate complexes, researchers have achieved efficient protodeboronation, leading to the synthesis of complex molecules with good diastereoselectivity .

Drug Design and Delivery

Boronic acids and their esters, including our compound of interest, are promising candidates for drug design and delivery. Their ability to form reversible covalent bonds with diols (such as those found in sugars) makes them useful for targeted drug delivery systems. Researchers are investigating their stability in water and optimizing their properties for specific applications .

Mechanism of Action

The mechanism of action of carboxylic acids in biological systems often involves the donation of a proton (H+), acting as an acid . This can have various effects depending on the specific biological system and the specific carboxylic acid involved .

Safety and Hazards

Carboxylic acids, such as acetic acid, can be corrosive and can cause burns and eye damage . Therefore, appropriate safety measures should be taken when handling these substances .

properties

IUPAC Name

2-[(3-methoxycarbonyl-2-methyl-1-benzofuran-5-yl)oxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O6/c1-7-12(13(16)17-2)9-5-8(18-6-11(14)15)3-4-10(9)19-7/h3-5H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZRMVHQPWJUIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(Methoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid

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